(S)-3-(N-Acetyl-N-methylamino)pyrrolidine
Description
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine is a chiral pyrrolidine derivative characterized by an N-acetyl-N-methylamino substituent at the C3 position of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and ability to mimic natural amino acids like proline. This compound is synthesized via catalytic hydrogenation of 3-(N-acetyl-N-methylamino)-1-benzylpyrrolidine followed by deprotection . Its stereochemistry and substituent pattern make it a versatile intermediate for drug discovery, particularly in targeting enzymes and receptors that recognize nitrogen-containing heterocycles.
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKUQRWTOSZOR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in dna repair and cell proliferation. The downstream effects of these interactions can vary widely and may include changes in gene expression, cellular metabolism, and cell cycle regulation.
Biological Activity
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine, a compound with notable pharmacological potential, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H14N2O
- Molecular Weight : 142.20 g/mol
- CAS Number : 550370-77-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular functions.
- Receptor Modulation : It acts on receptors associated with neurotransmission and pain modulation, suggesting potential applications in pain management and neurological disorders.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antinociceptive Effects : Studies have reported that this compound demonstrates antinociceptive properties, making it a candidate for pain relief therapies.
- Antimicrobial Activity : Preliminary assays indicate that it possesses antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : The compound shows potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Antinociceptive Activity
One study investigated the antinociceptive effects of this compound using a mouse model. The results indicated a significant reduction in pain response compared to the control group, with an effective dose range identified between 10–30 mg/kg.
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Neuroprotective Effects
A study focusing on neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The protective effect was quantified by measuring cell viability and levels of reactive oxygen species (ROS).
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
Scientific Research Applications
Medicinal Chemistry
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine has garnered attention for its potential therapeutic applications, particularly in treating:
- Depression: The compound may influence neurotransmitter systems related to mood regulation.
- Addiction Disorders: Its structural features suggest possible interactions with pathways involved in addiction mechanisms.
Research indicates that pyrrolidine derivatives can modulate various biological pathways:
- Receptor Interaction: The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzymatic Activity Modulation: Similar compounds have demonstrated the ability to affect enzymatic functions, which could be relevant in drug design for various diseases.
Pharmacological Studies
Studies have shown that this compound can affect:
- Cell Proliferation: It may play a role in regulating cell growth and apoptosis.
- DNA Repair Mechanisms: By influencing biochemical pathways, this compound could be involved in cellular repair processes after DNA damage.
Case Studies
Case Study 1: Antidepressant Potential
A study explored the effects of pyrrolidine derivatives on serotonin receptors, suggesting that this compound might enhance serotonin activity, potentially leading to antidepressant effects.
Case Study 2: Addiction Treatment
Research involving animal models indicated that compounds similar to this compound could reduce withdrawal symptoms in opioid addiction, highlighting its potential as a therapeutic agent in addiction recovery protocols.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential treatment for depression and addiction |
| Biological Activity | Modulation of receptor interactions and enzymatic activity |
| Pharmacology | Influence on cell proliferation and DNA repair |
Chemical Reactions Analysis
Alkylation and Acylation at the Amide Group
The N-acetyl-N-methylamino substituent participates in nucleophilic reactions under controlled conditions. For instance:
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Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively modifies the tertiary amine, forming quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) replaces the acetyl group, yielding N-benzoyl derivatives.
Table 1: Alkylation and Acylation Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Quaternary ammonium salt | 72% | |
| Acylation | Benzoyl chloride, Et₃N, DCM, RT | N-Benzoyl derivative | 68% |
Hydrolysis of the Acetamide Group
The acetyl group undergoes acid- or base-catalyzed hydrolysis to regenerate the free amine:
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Acidic Hydrolysis : HCl (6M) at reflux converts the acetamide to (S)-3-(methylamino)pyrrolidine .
-
Basic Hydrolysis : NaOH (2M) under heating yields the same product but with lower efficiency due to competing side reactions.
Key Mechanistic Insight :
The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetate .
C–N Bond Cleavage and Ring-Opening Reactions
Reductive C–N bond cleavage in the pyrrolidine ring is achievable via photoredox catalysis. Recent studies demonstrate:
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Photoredox/Lewis Acid System : Using Zn(OTf)₂ and [Ir(ppy)₃] under blue LED light induces single-electron transfer (SET) to the amide carbonyl, leading to selective C2–N bond cleavage . This reaction enables ring-opening to form linear alkanes or coupling with radicals (e.g., trifluoromethyl) .
Table 2: C–N Bond Cleavage Outcomes
Mechanistic Notes :
-
The Lewis acid coordinates to the amide carbonyl, lowering the reduction potential and enabling SET .
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β-Scission of the aminoketyl radical drives ring-opening, influenced by pyrrolidine’s ring strain .
Stereoselective Transformations
The chiral C3 center directs stereochemical outcomes in reactions:
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Enzymatic Modifications : Engineered P411 enzymes catalyze intramolecular C–H amination to form aziridines or γ-lactones with >99% enantiomeric excess (ee) .
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Radical Additions : Photoredox-mediated reactions retain stereochemistry, enabling applications in asymmetric synthesis .
Table 3: Stereochemical Outcomes
| Reaction Type | Conditions | Product | ee | Reference |
|---|---|---|---|---|
| Enzymatic C–H amination | P411 variant, NADPH, RT | Aziridine | 99% | |
| Photoredox coupling | [Ir(ppy)₃], Zn(OTf)₂ | Chiral alkane | 92% |
Cyclization and Rearrangement Reactions
The pyrrolidine scaffold participates in cyclization to form complex heterocycles:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Pyrrolidine derivatives are often modified at the nitrogen atom or the C3 position to optimize pharmacological properties. Below, we compare (S)-3-(N-Acetyl-N-methylamino)pyrrolidine with key analogs, emphasizing structural differences, biological activity, and stereochemical effects.
Substituent Variations at the C3 Position
Key Insights :
- N-Acetyl-N-methylamino enhances lipophilicity and metabolic stability compared to simpler alkylamino groups (e.g., ethylamino or dimethylamino) .
- D-Proline substitutions disrupt potency, highlighting the importance of preserving the pyrrolidine ring’s native structure .
Stereochemical Effects on Binding and Activity
Key Insights :
- The S-configuration in pyrrolidine derivatives often aligns with bioactive conformations, as seen in MC4R agonists .
- Stereochemistry can alter binding modes (e.g., interactions with heme propionates vs. Asp602 in nitric oxide synthase) without affecting potency .
Modifications to the Pyrrolidine Ring
Data Tables Highlighting Key Comparisons
Table 1: Impact of Substituents on Enzyme Potency
Table 2: Stereochemical Effects on MC4R Ligands
| Isomer | cAMP Production (EC50) | Binding Affinity (Ki) | Functional Outcome | Reference |
|---|---|---|---|---|
| S,R | 3.8 nM | 1.0 nM | Full agonist | |
| R,S | Inactive | 1.2 nM | Antagonist |
Preparation Methods
Optimization Data:
| Step | Yield | Selectivity/Stereocontrol |
|---|---|---|
| Asymmetric hydrogenation | 73% | 98% de, >99% ee |
| SN2 substitution | 80% | Inversion of configuration |
| Acetylation | 85–90% | N/A |
Grignard Reaction-Based Synthesis from L-Proline
This method modifies L-proline to install the N-methylacetyl group:
- N-Substitution : React L-proline with benzyl chloride or tosyl chloride under basic conditions to form N-protected pyrrolidine-2-carboxylic acid.
- Esterification : Convert the acid to methyl ester using SOCl2/methanol (30 mmol scale, 1 h reflux).
- Grignard reaction : Treat the ester with methyl magnesium iodide to yield N-methylpyrrolidine, followed by acetylation.
Reaction Conditions:
- Solvents: Dry methanol, dichloromethane, or THF.
- Temperature: 0°C to reflux.
- Yield for Grignard step: ~70%.
Resolution-Racemization-Recycle (RRR) Approach
Adapted from duloxetine synthesis, this method resolves racemic intermediates:
- Racemic precursor synthesis : Start with 2-acetylthiophene or analogous ketones to form (±)-3-(N,N-dimethylamino)pyrrolidine.
- Diastereomeric salt resolution : Use (S)-mandelic acid to isolate the (S)-enantiomer (93% ee).
- N-Demethylation and acetylation : Convert the resolved amine to the target compound via ethyl carbamate formation and hydrolysis (75% yield after recrystallization).
Key Solvent Substitutions:
Copper-Catalyzed Intramolecular C–H Amination
A mechanistically distinct method employs copper complexes for pyrrolidine ring formation:
- Substrate : N-Fluoride amides undergo intramolecular C–H amination using [TpiPr2CuF] catalyst.
- Stereocontrol : Ligand tuning (e.g., TpiPr2) ensures high enantioselectivity.
- Post-functionalization : Methylamine addition and acetylation complete the synthesis.
Selectivity Data (Methylamine Concentration):
| Methylamine Concentration | Selectivity for Target | |
|---|---|---|
| 10 wt% | 60.7% | |
| 20 wt% | 72.2% | |
| 40 wt% | 68.2% | |
| 50 wt% | 64.9% |
One-Pot N-Methylation-Acetylation
A streamlined protocol combines N-methylation and acetylation in a single pot:
- Reagents : Methyl iodide (for N-methylation) and acetic anhydride (for acetylation).
- Solvent : Tetrahydrofuran (THF) or acetonitrile.
- Base : Triethylamine or K2CO3.
- Yield : ~80% overall.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric hydrogenation | High enantioselectivity (>99% ee) | Multi-step, costly catalysts |
| Grignard route | Scalable (30 mmol demonstrated) | Requires L-proline derivatization |
| RRR approach | High purity via resolution | Low overall yield (~24%) |
| Copper catalysis | Novel mechanism, atom-economical | Limited substrate scope |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-(N-Acetyl-N-methylamino)pyrrolidine, and how do reaction conditions influence stereochemical purity?
- Methodology : The compound can be synthesized via palladium-catalyzed carboamination reactions, as demonstrated in analogous pyrrolidine derivatives (e.g., (±)-3-phenylpyrrolidine synthesis using α-bromostyrene and NaOtBu at 110°C) . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Post-synthetic acetylation and methylation steps require anhydrous conditions to avoid racemization.
- Characterization : Confirm stereochemistry via chiral HPLC or polarimetry. Validate purity using and NMR (e.g., δ 2.1–3.5 ppm for pyrrolidine protons) and HRMS (e.g., calculated [M+H] for CHNO: 155.1184) .
Q. What spectroscopic techniques are critical for characterizing this compound in solution and solid states?
- Solution-phase : Use -NMR to resolve methylamino protons (δ 2.8–3.0 ppm) and acetyl groups (δ 2.0–2.1 ppm). -NMR identifies carbonyl carbons (~170 ppm) and pyrrolidine ring carbons (45–60 ppm) .
- Solid-state : X-ray crystallography confirms spatial arrangement. IR spectroscopy validates amide bonds (1650–1680 cm for C=O stretch) .
Q. How is this compound utilized in medicinal chemistry for target validation?
- Applications : As a chiral scaffold, it mimics proline in peptidomimetics or serves as a ligand for G protein-coupled receptors. For example, similar pyrrolidine derivatives inhibit N-acetyl glucosaminidase (Ki ~0.5 µM) .
- Biological assays : Test inhibitory activity via enzyme kinetics (e.g., Michaelis-Menten plots) or cell-based assays (IC determination) .
Advanced Research Questions
Q. How does the S-configuration at the 3-position influence binding affinity in enzyme inhibition studies?
- Stereochemical impact : Enantiomers exhibit differential binding due to spatial compatibility with active sites. For instance, (S)-configured pyrrolidines show 10-fold higher affinity for nicotinic acetylcholine receptors compared to (R)-isomers .
- Experimental design : Compare IC values of enantiomers using competitive binding assays. Molecular docking (e.g., AutoDock Vina) identifies hydrogen-bonding interactions with catalytic residues .
Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?
- In silico modeling : Use QSAR models to estimate logP (~0.5–1.2) and polar surface area (~50 Å) for blood-brain barrier permeability. MD simulations (AMBER/CHARMM) assess conformational stability in lipid bilayers .
- ADMET prediction : SwissADME or ADMETLab 2.0 predict CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and hERG channel inhibition risks .
Q. How can researchers resolve contradictions in NMR data for this compound across different solvents?
- Solvent effects : Polar solvents (DO) deshield protons, shifting methylamino signals upfield. Compare data in CDCl vs. DMSO-d to validate assignments.
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria affecting peak splitting. For example, coalescence temperatures (~250 K) indicate slow exchange .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
